SKLB-23bb

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

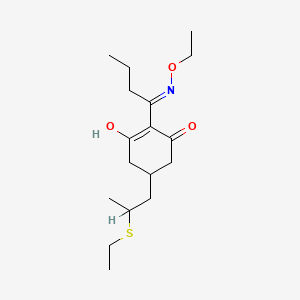

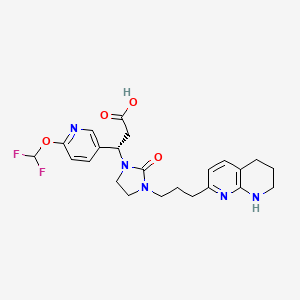

SKLB-23bb is an orally bioavailable HDAC6-selective inhibitor . It exhibits superior antitumor efficiency both in vitro and in vivo in comparison with ACY1215, another HDAC6-selective inhibitor . Despite having HDAC6-selective inhibition equal to ACY1215, this compound showed cytotoxic effects against a panel of solid and hematologic tumor cell lines at the low submicromolar level .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 396.4 g/mol . The exact mass is 396.17975526 g/mol and the monoisotopic mass is also 396.17975526 g/mol . It has a complexity of 523 . The topological polar surface area is 96.8 Ų . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The rotatable bond count is 8 .科学的研究の応用

抗腫瘍活性

SKLB-23bbは、経口投与可能なHDAC6選択的阻害剤であり、優れた抗腫瘍効果を発揮します {svg_1}. This compoundは、低サブミクロンレベルで、固形腫瘍および血液腫瘍細胞株パネルに対して細胞毒性を示します {svg_2}. 興味深いことに、this compoundは、他のHDAC6選択的阻害剤と比較して、固形腫瘍細胞に対してより効果的です {svg_3}.

HDAC6阻害

This compoundは、最近、第II相臨床試験中のHDAC6選択的阻害剤であるACY1215に匹敵するHDAC6選択的阻害活性を示します {svg_4}. HDAC6選択的阻害活性を持つにもかかわらず、this compoundは、HDAC6ステータスとは無関係に細胞毒性を示します {svg_5}.

微小管標的化

HDAC6阻害に加えて、this compoundは、微小管を標的とすることによって細胞毒性を発揮します {svg_6}. This compoundは、β-チューブリンのコルヒチン部位に結合し、微小管重合阻害剤として作用することができます {svg_7}.

細胞周期阻害

微小管破壊能と一致して、this compoundは、G2–M期で腫瘍細胞周期を阻害します {svg_8}. この細胞周期の阻害は、細胞アポトーシスにつながる可能性があります {svg_9}.

アポトーシス誘導

This compoundは、細胞アポトーシス(プログラムされた細胞死のプロセス)を誘発します {svg_10}. これは、癌細胞の死につながるため、癌治療において重要なメカニズムです {svg_11}.

in vivo抗腫瘍活性

固形腫瘍異種移植片において、this compoundの経口投与は、腫瘍の増殖を効果的に阻害します {svg_12}. これは、this compoundが固形腫瘍に対する潜在的な治療薬となり得ることを示唆しています {svg_13}.

要約すると、this compoundは、広範囲の抗腫瘍活性を有する有望な化合物です。 This compoundは、HDAC6と微小管の二重標的化により、抗腫瘍活性を強化し、抗腫瘍スペクトルを拡大しています {svg_14}. 癌治療におけるthis compoundの潜在能力を完全に理解するためには、さらなる研究が必要です。

作用機序

Target of Action

SKLB-23bb is a potent and selective inhibitor for HDAC6 . HDAC6, or Histone Deacetylase 6, is a member of the classical histone deacetylase (HDAC) enzyme family, which has emerged as an attractive target in cancer therapy . HDAC6 harbors two catalytic domains and one unique C-terminal zinc finger domain that bind ubiquitin . In addition to HDAC6, this compound also targets microtubules .

Mode of Action

This compound exerts its cytotoxic activity by targeting HDAC6 and microtubules . It binds to the colchicine site in β-tubulin and acts as a microtubule polymerization inhibitor . This dual targeting of HDAC6 and microtubules enhances the antitumor activity and expands the antitumor spectrum of this compound .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of HDAC6 and the disruption of microtubules . The inhibition of HDAC6 leads to the acetylation of histone H3 . On the other hand, the disruption of microtubules blocks the tumor cell cycle at the G2-M phase .

Pharmacokinetics

This compound is an orally bioavailable HDAC6-selective inhibitor . It exhibits superior antitumor efficiency both in vitro and in vivo in comparison with ACY1215, another HDAC6-selective inhibitor . .

Result of Action

The result of this compound’s action is the triggering of cellular apoptosis . Consistent with its microtubule-disrupting ability, this compound blocks the tumor cell cycle at the G2-M phase and triggers cellular apoptosis . In solid tumor xenografts, oral administration of this compound efficiently inhibits tumor growth .

Action Environment

The action environment of this compound is primarily within the cellular environment of solid and hematologic tumor cells . It shows cytotoxic effects against a panel of these tumor cell lines at the low submicromolar level . Interestingly, this compound is more efficient against solid tumor cells compared to other HDAC6-selective inhibitors . .

Safety and Hazards

生化学分析

Biochemical Properties

SKLB-23bb plays a significant role in biochemical reactions by inhibiting HDAC6 and disrupting microtubule polymerization. HDAC6 is an enzyme involved in the deacetylation of lysine residues on histone and non-histone proteins, which affects gene expression and protein function. This compound binds to the colchicine site in β-tubulin, acting as a microtubule polymerization inhibitor. This dual targeting mechanism allows this compound to exert cytotoxic effects on tumor cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It blocks the tumor cell cycle at the G2-M phase and triggers cellular apoptosis. The compound’s ability to disrupt microtubules and inhibit HDAC6 leads to changes in cell morphology, motility, and division. These effects are observed in both solid and hematologic tumor cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with HDAC6 and β-tubulin. By inhibiting HDAC6, this compound prevents the deacetylation of histone and non-histone proteins, leading to altered gene expression and protein function. Additionally, this compound binds to the colchicine site in β-tubulin, inhibiting microtubule polymerization and disrupting the microtubule network. This dual targeting mechanism enhances the compound’s cytotoxic effects on tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound remains stable and retains its antitumor activity over extended periods. Long-term exposure to this compound results in sustained inhibition of tumor growth and cellular apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant antitumor activity without causing severe toxicity. At higher doses, the compound may induce toxic or adverse effects, such as fatigue, nausea, and thrombocytopenia. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of HDAC6 affects the acetylation status of various proteins, influencing metabolic flux and metabolite levels. Additionally, this compound’s interaction with β-tubulin disrupts microtubule dynamics, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to HDAC6 and β-tubulin. These interactions affect the compound’s efficacy and distribution within the cellular environment .

Subcellular Localization

This compound’s subcellular localization is primarily associated with its targets, HDAC6 and β-tubulin. The compound’s activity and function are directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for this compound’s dual targeting mechanism and its overall antitumor activity .

特性

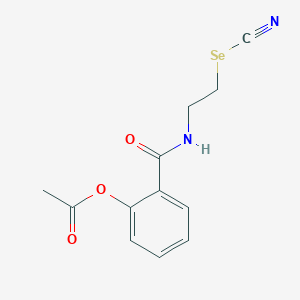

IUPAC Name |

N-hydroxy-4-[2-methoxy-5-[methyl-(2-methylquinazolin-4-yl)amino]phenoxy]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c1-14-22-17-8-5-4-7-16(17)21(23-14)25(2)15-10-11-18(28-3)19(13-15)29-12-6-9-20(26)24-27/h4-5,7-8,10-11,13,27H,6,9,12H2,1-3H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXZZFONXWYSEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC(=C(C=C3)OC)OCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,2S)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine](/img/structure/B610789.png)